molecular formula C11H9N5O B11876802 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one CAS No. 136010-91-8

4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

Cat. No.: B11876802
CAS No.: 136010-91-8
M. Wt: 227.22 g/mol
InChI Key: FRBFOZQJZXPBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with an amino group at position 4 and a phenyl group at position 1. This scaffold is part of a broader class of pyrazolopyrimidinones, which are known for their structural resemblance to purines and diverse pharmacological activities, including antifungal, anticancer, and antibacterial properties .

The compound’s structure allows for functionalization at multiple positions, making it a versatile intermediate for drug discovery. For example, substitution at position 6 with aryl or alkyl groups can modulate solubility and target affinity, while modifications at position 1 (e.g., phenyl vs. methyl) influence steric and electronic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136010-91-8

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

4-amino-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-one

InChI

InChI=1S/C11H9N5O/c12-9-8-6-13-16(7-4-2-1-3-5-7)10(8)15-11(17)14-9/h1-6H,(H3,12,14,15,17)

InChI Key

FRBFOZQJZXPBQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=O)NC(=C3C=N2)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material Preparation : Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is synthesized via condensation of phenylhydrazine with ethyl ethoxymethylenecyanoacetate.

  • Cyclization : The intermediate (20 mmol) is heated with formamide (50 mL) at 160–180°C for 6–8 hours.

  • Workup : The reaction mixture is cooled, diluted with ice water, and neutralized with dilute HCl. The precipitate is filtered and recrystallized from ethanol.

Yield : 70–75%.
Key Data :

  • Melting Point : 236–238°C.

  • IR (cm⁻¹) : 1674 (C=O), 1590 (C=N), 3300–3205 (NH₂).

  • ¹H NMR (DMSO-d₆) : δ 5.78 (s, 2H, NH₂), 7.38–8.05 (m, 5H, Ar-H).

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while improving yields.

Procedure:

  • Reagent Mixing : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol), benzonitrile (12 mmol), and KOtBu (2 mmol) are combined in a microwave vessel.

  • Irradiation : The mixture is irradiated at 300 W for 10–15 minutes in a monomode microwave reactor.

  • Purification : The crude product is dissolved in water, acidified, and recrystallized from ethanol.

Yield : 82–87%.
Advantages :

  • Time Efficiency : 10–15 minutes vs. 6–8 hours in conventional methods.

  • Solvent-Free : Eliminates toxic solvent use, aligning with green chemistry principles.

Cyclocondensation with Aryl Nitriles

This method employs 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles and aryl nitriles under basic conditions.

Procedure:

  • Reaction Setup : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (5 mmol) and aryl nitrile (6 mmol) are stirred with KOtBu (1 mmol) in t-butanol.

  • Reflux : The mixture is refluxed for 4–7 hours.

  • Isolation : The solvent is evaporated, and the residue is neutralized with HCl. The product is recrystallized from ethanol.

Yield : 72–87% depending on the nitrile.
Example :

  • 6-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine : Yield 75%, m.p. 254–256°C.

Multi-Component Reactions (MCRs)

A four-component reaction involving hydrazines, methylenemalononitriles, aldehydes, and alcohols offers modular diversity.

Procedure:

  • Condensation : Phenylhydrazine, ethoxymethylenemalononitrile, benzaldehyde, and ethanol are combined.

  • Cyclization : The mixture is heated at 80°C for 3 hours, followed by addition of ammonium acetate to facilitate ring closure.

  • Purification : Column chromatography (hexane/ethyl acetate) isolates the product.

Yield : 52–92%.
Scope : Adaptable to diverse aldehydes and alcohols for derivative synthesis.

Halogenation Followed by Amination

A stepwise approach involving bromination and subsequent amination is utilized for functionalized derivatives.

Procedure:

  • Bromination : 1-Phenylpyrazolo[3,4-d]pyrimidin-4-ol is treated with POBr₃ to form 4-bromo-1-phenylpyrazolo[3,4-d]pyrimidine.

  • Amination : The brominated intermediate reacts with aqueous ammonia under pressure at 120°C for 5 hours.

Yield : 60–70% for the amination step.

Comparative Analysis of Methodologies

Method Conditions Time Yield Advantages
Formamide CyclizationReflux, 160°C6–8 h70–75%Reliable, well-established
MicrowaveSolvent-free, 300 W10–15 min82–87%Rapid, high yield, eco-friendly
CyclocondensationReflux, t-BuOH4–7 h72–87%Versatile for aryl substituents
MCRs80°C, NH₄OAc3 h52–92%Modular, diverse derivatives
Halogenation-AminationPressure, 120°C5 h60–70%Suitable for halogenated intermediates

Mechanistic Insights

  • Formamide Cyclization : Proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbon of formamide, followed by dehydration to form the pyrimidinone ring.

  • Microwave Assistance : Dielectric heating accelerates molecular collisions, reducing activation energy and reaction time.

  • Cyclocondensation : Base-mediated deprotonation generates a nitrile anion, which undergoes cycloaddition with the pyrazole carbonitrile.

Challenges and Optimization

  • Purity Issues : Recrystallization from ethanol or DMF-water mixtures is critical to remove unreacted starting materials.

  • Scale-Up Limitations : Microwave methods require specialized equipment, whereas conventional reflux is more accessible for industrial production.

  • Functional Group Sensitivity : Bromination steps necessitate anhydrous conditions to avoid hydrolysis .

Chemical Reactions Analysis

Nucleophilic Substitution at Position 4

The 4-amino group participates in nucleophilic substitution or condensation reactions. For example:

  • Hydrazone Formation : Reaction with aromatic aldehydes/acetophenones in glacial acetic acid yields hydrazone derivatives (e.g., 11a,b , 12a-c ) .
    Example :

    4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one+RCHOAcOHHydrazone derivative (R = aryl)\text{this compound} + \text{RCHO} \xrightarrow{\text{AcOH}} \text{Hydrazone derivative (R = aryl)}
    • Conditions : Reflux in acetic acid (10–12 h).

    • Characterization : 1H^1\text{H} NMR shows exchangeable NH signals at δ 11.76–12.24 ppm .

Cyclization Reactions

The amino group facilitates cyclization to form fused heterocycles:

  • Triazolopyrimidine Synthesis : Reaction with triethyl orthoformate under reflux produces 1,8-2H-pyrazolo[3,4-d] triazolo[1,5-a]pyrimidin-4-ones (6 ) .
    Example :

    This compound(EtO)3CHTriazolopyrimidine\text{this compound} \xrightarrow{\text{(EtO)}_3\text{CH}} \text{Triazolopyrimidine}
    • Conditions : Reflux in ethanol (3–5 h).

    • Yield : 62–94% .

Functionalization at Position 6

The 6(5H)-one moiety undergoes sulfurization or alkylation:

  • Thiosemicarbazide Formation : Reaction with thiosemicarbazide introduces a sulfur-containing side chain .
    Example :

    This compound+NH2CSNHNH2Thiosemicarbazide derivative\text{this compound} + \text{NH}_2\text{CSNHNH}_2 \rightarrow \text{Thiosemicarbazide derivative}
    • Conditions : Stirring in ethanol (6–8 h).

    • Applications : Enhanced antimicrobial activity (MIC = 8–32 µg/mL) .

Schiff Base Formation

The amino group reacts with carbonyl compounds to form Schiff bases:

  • Benzohydrazide Derivatives : Condensation with acetylacetone yields (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (4 ) .
    Example :

    This compound+AcetylacetoneAcOHSchiff base\text{this compound} + \text{Acetylacetone} \xrightarrow{\text{AcOH}} \text{Schiff base}
    • Conditions : Reflux in acetic acid (10 h).

    • Biological Activity : IC50_{50} = 5.00–32.52 µM against cancer cell lines .

Sulfur-Containing Derivatives

Introduction of sulfanyl groups enhances bioactivity:

  • Thioether Synthesis : Reaction with alkyl/aryl thiols produces 3-alkylthio derivatives (e.g., 5 ) .
    Example :

    This compound+RSH3-SR derivative\text{this compound} + \text{RSH} \rightarrow \text{3-SR derivative}
    • Conditions : NaOH/EtOH, room temperature.

    • Antifungal Activity : 100% inhibition of Sclerotinia sclerotiorum at 50 mg/L .

Cross-Coupling Reactions

The scaffold undergoes Suzuki-Miyaura coupling for aryl group introduction:

  • Palladium-Catalyzed Coupling : Reaction with aryl boronic acids introduces substituents at position 3 .
    Example :

    This compound+ArB(OH)2Pd catalyst3-Aryl derivative\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{3-Aryl derivative}
    • Conditions : Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O, 80°C.

    • Yield : 70–85% .

Key Research Findings

  • Hydrazone derivatives exhibit dual antimicrobial and anticancer activity , with IC50_{50} values < 10 µM .

  • Triazolopyrimidines show potent FGFR inhibition (IC50_{50} = 5.18 µM), making them candidates for kinase-targeted therapies .

  • Thioether derivatives demonstrate broad-spectrum antifungal activity , surpassing fluconazole in efficacy .

This compound’s versatility in forming bioactive derivatives underscores its significance in medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one, as anticancer agents. These compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, a study indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance its bioactivity against cancer cells .

Anti-inflammatory Properties

Research has demonstrated that pyrazolo[3,4-d]pyrimidines possess anti-inflammatory properties. In particular, derivatives of this compound have been evaluated for their ability to reduce inflammation in animal models. These compounds are believed to inhibit the production of pro-inflammatory cytokines and enzymes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against a range of bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Treatment of Visceral Leishmaniasis

A notable application of related pyrazolo[3,4-d]pyrimidine compounds is their use in treating visceral leishmaniasis. Research has focused on optimizing these compounds to improve their oral efficacy and reduce toxicity in vivo . This highlights the importance of structural modifications in enhancing therapeutic outcomes.

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized various derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anticancer activity against different cell lines. The results indicated that specific modifications to the phenyl group significantly enhanced cytotoxicity against breast cancer cells .

Case Study 2: Anti-inflammatory Potential

A series of experiments conducted by Abd El-Salam et al. focused on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives as anti-inflammatory agents. The study found that certain compounds exhibited lower toxicity and better anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Summary Table of Applications

ApplicationDescriptionKey Findings
Anticancer ActivityInhibits tumor growth through signaling pathway modulationEnhanced bioactivity with structural modifications
Anti-inflammatory PropertiesReduces inflammation by inhibiting cytokinesLower toxicity than conventional NSAIDs
Antimicrobial ActivityEffective against bacteria and fungiSignificant antimicrobial activity observed
Treatment of LeishmaniasisOptimized for oral efficacy in animal modelsImproved therapeutic outcomes reported

Mechanism of Action

The mechanism of action of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 2: Bioactivity Comparison

Compound Class Substituent Profile Notable Activities Mechanism Insights Reference
5-Amino-6-arylamino derivatives 1-phenyl, 6-aryl, 5-amino Antifungal (IC50: 10–50 mg/L for Sclerotinia) Disruption of fungal cell membrane integrity
Thieno[2,3-d]pyrimidine hybrids Fused thieno-pyrimidine moiety Broad-spectrum antimicrobial Inhibition of bacterial DNA gyrase
Chloromethyl intermediates 4-chloro, 6-(chloromethyl) Antibacterial (Gram-positive pathogens) Alkylation of microbial enzymes

Key Findings:

  • Antifungal Potency: 5-Amino-6-arylamino derivatives exhibit strong activity against Sclerotinia sclerotiorum, with methyl substituents (R = Me) outperforming benzyl analogs (R = PhCH2) .
  • Antimicrobial Breadth: Chromeno-pyrazolo-pyridinone hybrids show dual anticancer and antimicrobial effects, likely due to their planar fused systems interacting with DNA or enzymes .

Functionalization and Pharmacological Optimization

  • Position 1 (N1): Substitution with phenyl (as in the target compound) enhances π-π stacking with biological targets compared to smaller groups like methyl .
  • Position 4 (C4): Amino groups improve solubility and hydrogen-bonding capacity, critical for target engagement .
  • Position 6 (C6): Aryl or heteroaryl substitutions (e.g., fluorophenyl in ) tune lipophilicity and metabolic stability.

Biological Activity

4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which has been recognized for various biological activities, including anticancer and kinase inhibition properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Characteristics

The molecular formula of this compound is C11H9N5OC_{11}H_{9}N_{5}O with a molecular weight of 227.22 g/mol. Its structure includes a pyrazolo ring fused to a pyrimidine ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC11H9N5O
Molecular Weight227.22 g/mol
CAS Number69923-95-1
Melting Point214°C - 217°C

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that derivatives of this compound can act as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in targeting various cancers.

Key Findings from Studies

  • Inhibition of EGFR : A study demonstrated that certain derivatives of pyrazolo[3,4-d]pyrimidine exhibited potent inhibitory effects against wild-type and mutant EGFR (IC50 values of 0.016 µM and 0.236 µM respectively) .
  • Anti-proliferative Activity : Compounds derived from this scaffold showed significant anti-proliferative effects on A549 and HCT-116 cancer cell lines, with IC50 values indicating strong efficacy .
  • Induction of Apoptosis : The most active compounds were found to induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio and arresting the cell cycle at the S and G2/M phases .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and its derivatives:

Study Overview

A recent study synthesized various derivatives and tested their biological activities:

CompoundCell LineIC50 (µM)Activity Description
Compound 12bA5498.21Potent anti-proliferative activity
Compound 12bHCT-11619.56Significant growth inhibition
Compound 12bEGFR WT0.016Strong kinase inhibition
Compound 12bEGFR T790M0.236Effective against mutant form

Clinical Implications

The promising results from preclinical studies suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting EGFR pathways. Its ability to inhibit both wild-type and mutant forms of EGFR makes it particularly valuable in treating resistant cancer types.

Q & A

Basic Synthesis: What are the standard synthetic routes for 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one?

Answer:
The core scaffold is typically synthesized via cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives. A common method involves heating 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with urea or formamide under reflux to induce cyclization, yielding the pyrazolo[3,4-d]pyrimidin-4(5H)-one structure . For example, refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (80%) for 10 hours produces the target compound in moderate yields .

Advanced Synthesis: How can regioselectivity be controlled during the introduction of substituents on the pyrazolo[3,4-d]pyrimidine scaffold?

Answer:
Regioselective functionalization often relies on protecting group strategies and sequential alkylation/thiolation. For instance:

  • 4-Position Modification : Use methyl iodide to alkylate the thiol group at the 4-position, followed by nucleophilic substitution with amines .
  • 6-Position Functionalization : React the 4,6-dichloro intermediate (derived from phosphoryl chloride treatment) with aryl/alkyl amines under controlled pH and temperature to prioritize substitution at the 6-position .
    Yields vary (52–94%), with solvent choice (e.g., DMF vs. ethanol) and reaction time influencing selectivity .

Basic Characterization: What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Answer:

  • IR Spectroscopy : Identifies NH/amine stretches (e.g., 3477 cm⁻¹ for NH₂, 3210 cm⁻¹ for NH groups) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.28–7.91 ppm) and singlet peaks for NH (δ 9.69 ppm) and imino groups (δ 9.00 ppm) .
  • X-ray Diffraction : Confirms planar pyrazolo[3,4-d]pyrimidine systems and hydrogen-bonding patterns .

Advanced Biological Evaluation: How do structural modifications impact antifungal activity?

Answer:

  • Substituent Effects : Replacing the phenyl group (R = Ph) with methyl (R = Me) enhances antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. For example, triazolo derivatives with methyl substituents show 100% inhibition at 50 mg/L .
  • Mechanistic Insight : Thioether derivatives exhibit antiangiogenic effects by modulating VEGF pathways, with electron-withdrawing groups (e.g., Cl, F) improving potency .

Contradictory Data Analysis: Why do reported yields for similar synthetic routes vary significantly (e.g., 52% vs. 92%)?

Answer:
Variations arise from:

  • Reaction Conditions : Prolonged heating (e.g., 8–12 hours vs. 2 hours) improves cyclization but may degrade thermally sensitive intermediates .
  • Purification Methods : Chromatography vs. recrystallization impacts isolated yields. For instance, aqueous HCl workup in resulted in 52.7% yield due to product loss during slurry filtration .

Advanced Mechanistic Studies: What assays are used to evaluate adenosine receptor binding affinity?

Answer:

  • A₁ Receptor Assay : Competitive binding with (R)-[³H]-N⁶-(phenylisopropyl)adenosine (IC₅₀ values: 6.4 × 10⁻⁶ M for optimized N5-butyl/N1-3-chlorophenyl derivatives) .
  • A₂ Selectivity : Tested via [³H]CGS 21680 binding, showing 3-fold lower potency (IC₅₀: 19.2 × 10⁻⁶ M) .
    Substituent bulkiness (e.g., aryl vs. alkyl) correlates with receptor subtype selectivity.

Basic Analytical Purity: How is HPLC used to assess purity, and what mobile phases are recommended?

Answer:

  • Mobile Phase : Ammonium acetate buffer (15.4 g/L, pH 6.5 adjusted with acetic acid) paired with acetonitrile gradients (20–80% over 15 minutes) .
  • Detection : UV at 254 nm for pyrazolo[3,4-d]pyrimidine absorption maxima. Retention times should align with reference standards (e.g., NIST data for λmax ~ 270 nm) .

Advanced SAR Studies: How can computational modeling guide the design of PDE5 inhibitors based on this scaffold?

Answer:

  • Docking Studies : Align the 4-amino group and phenyl ring with sildenafil’s pharmacophore, targeting Gln817 and Val782 in PDE5’s active site .
  • Substituent Optimization : Introduce sulfonyl groups at the 3-position to enhance hydrogen bonding with Asp765, improving IC₅₀ values by 2–3 orders of magnitude .

Basic Stability: What degradation products form under acidic/basic conditions?

Answer:

  • Acidic Hydrolysis : Cleavage of the pyrimidinone ring generates 5-amino-1-phenyl-1H-pyrazole-4-carboxamide .
  • Oxidative Stress : Thioether derivatives (e.g., 6-thioxo analogs) oxidize to sulfoxides, detectable via LC-MS at m/z +16 .

Advanced Applications: Can this scaffold be integrated into organometallic complexes for anticancer studies?

Answer:
Yes, 4-imino derivatives form stable Ru(II) complexes (e.g., with bipyridine ligands), enhancing DNA intercalation and ROS generation. For example, N-(4-imino-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide -Ru complexes show IC₅₀ values of 1.2 µM against MCF-7 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.